1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core, which can be derived from [1.1.1]propellane.
Functionalization: The introduction of the 2-fluoro-6-methylphenyl group is achieved through a series of substitution reactions. This often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Iodination: The final step involves the iodination of the bicyclo[1.1.1]pentane core, which can be accomplished using iodine or iodine-containing reagents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: The presence of the iodine atom makes it a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used.
Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere for aromatic rings, enhancing the pharmacokinetic properties of drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as liquid crystals and molecular rods.
Chemical Biology: It is used in the design of molecular probes and sensors due to its distinct chemical reactivity.
Industrial Chemistry: The compound is employed in the synthesis of complex organic molecules and as a building block for various chemical transformations .
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The fluorine and iodine atoms enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-(2-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(2-Methylphenyl)-3-iodobicyclo[1.1.1]pentane
- 1-(2-Fluoro-6-methylphenyl)-3-chlorobicyclo[1.1.1]pentane
Uniqueness: 1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct reactivity and physicochemical properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(2-fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FI/c1-8-3-2-4-9(13)10(8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKORGZXZZFVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.